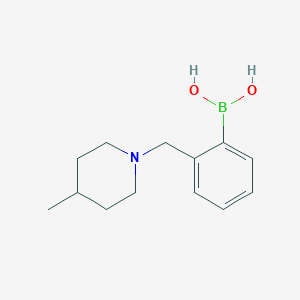

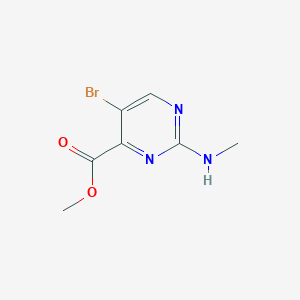

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

説明

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied. One common method involves the use of organometallic compounds and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also be used to transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis

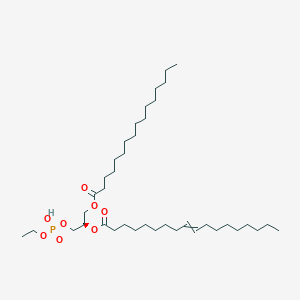

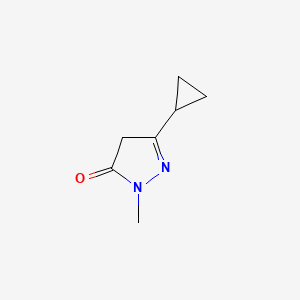

The molecular structure of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is represented by the InChI code1S/C13H20BNO2/c1-10-4-3-7-15(9-10)12-5-6-13(14(16)17)11(2)8-12/h5-6,8,10,16-17H,3-4,7,9H2,1-2H3 . Chemical Reactions Analysis

Boronic acids, including 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various chemical reactions, including Suzuki-Miyaura coupling, oxidations, aminations, halogenations, and C-C bond formations .科学的研究の応用

-

Pharmaceutical Applications

- Field : Pharmaceutical Industry

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Synthesis and Spectroscopic Studies

- Field : Organic Chemistry

- Application : A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, is synthesized by the Petasis reaction .

- Methods : The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .

- Results : The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

-

Phenylboronic Acid Derivatives

- Field : Organic Chemistry

- Application : Phenylboronic acid, which includes “2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid” and its derivatives, is commonly used in organic synthesis .

- Methods : Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a mild Lewis acid which is generally stable and easy to handle .

- Results : The stability and ease of handling of phenylboronic acid make it important to organic synthesis .

-

Pharmaceutical Synthesis

- Field : Pharmaceutical Chemistry

- Application : “2-(1-Methylpiperidin-4-yl)acetic acid”, a derivative of “2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid”, is used in the synthesis of various pharmaceutical compounds .

- Methods : The specific methods of application or experimental procedures can vary greatly depending on the specific pharmaceutical compound being synthesized .

- Results : The results of these syntheses are new pharmaceutical compounds that can have a variety of therapeutic effects .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide, a derivative of “2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid”, were synthesized for evaluation of antimicrobial activity .

- Methods : The synthesis involved cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

- Results : The synthesized compounds were evaluated for their antimicrobial activity .

Safety And Hazards

特性

IUPAC Name |

[2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRJBWDBULRMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)

![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)